

potential off-target effects of TES-1025

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Compound of Interest

Compound Name: TES-1025

Cat. No.: B611293

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TES-1025 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **TES-1025**, a potent and selective inhibitor of human α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **TES-1025**?

A1: The primary target of **TES-1025** is human α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD).^{[1][2]} It is a potent, competitive inhibitor with an IC₅₀ of 13 nM and a K_i of 0.85 ± 0.22 nM for human ACMSD.^{[3][4]}

Q2: How does inhibition of ACMSD by **TES-1025** work?

A2: ACMSD is a key enzyme in the kynurenine pathway, which is involved in the de novo synthesis of NAD⁺. By inhibiting ACMSD, **TES-1025** blocks the degradation of α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS), leading to its spontaneous cyclization to form quinolinic acid, a precursor for NAD⁺ synthesis. This ultimately increases intracellular NAD⁺ levels.^{[3][5]}

Q3: Has **TES-1025** been profiled for off-target activities?

A3: Yes, **TES-1025** has been evaluated for potential off-target activities and is described as a selective inhibitor with a suitable in vitro safety profile.[2][3] While comprehensive public data from broad panel screens (e.g., CEREP) is not readily available in the primary literature, the compound's selectivity has been a key aspect of its development.

Q4: What should I do if I observe an unexpected phenotype in my experiment with **TES-1025**?

A4: If you observe an unexpected phenotype, we recommend the following troubleshooting steps:

- **Confirm On-Target Engagement:** Measure NAD⁺ levels or the accumulation of upstream metabolites in the kynurenine pathway in your experimental system to confirm that **TES-1025** is engaging with its primary target, ACMSD.
- **Dose-Response Analysis:** Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the known IC₅₀ of **TES-1025** for ACMSD.
- **Use a Structurally Unrelated ACMSD Inhibitor:** If available, use a structurally different ACMSD inhibitor as a control to see if the same phenotype is observed. This can help distinguish between on-target and potential off-target effects.
- **Consult the Literature for Pathway-Related Effects:** Increased NAD⁺ levels can have wide-ranging effects on cellular metabolism and signaling. Review the literature to see if the observed phenotype could be a downstream consequence of NAD⁺ modulation.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected cell toxicity at high concentrations	Off-target effects or exaggerated on-target effects.	Determine the EC50 for the toxicity and compare it to the IC50 for ACMSD inhibition. A large window between the two values suggests on-target effects at high concentrations. If the values are close, consider the possibility of off-target effects.
Phenotype not consistent with known NAD+ biology	Potential off-target effect or a novel downstream effect of ACMSD inhibition.	Perform a rescue experiment by supplementing with downstream metabolites of the NAD+ pathway. If the phenotype is not rescued, it may be indicative of an off-target effect.
Variability in experimental results	Issues with compound stability, solubility, or experimental setup.	Ensure proper handling and storage of TES-1025. Verify the final concentration and solubility in your assay medium. Include appropriate positive and negative controls in your experimental design.

Experimental Protocols

Protocol 1: ACMSD Inhibition Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from the methods described in the primary literature.[\[1\]](#)[\[6\]](#)

Objective: To determine the inhibitory activity of **TES-1025** on human ACMSD.

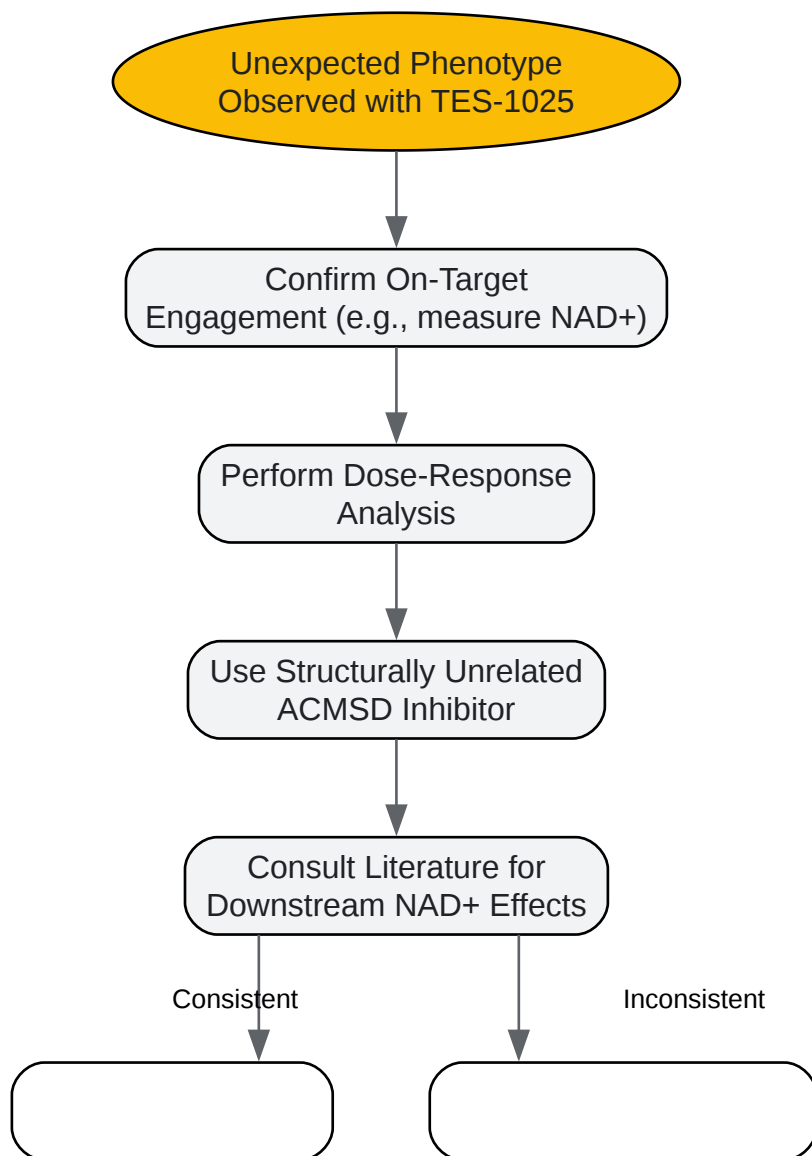
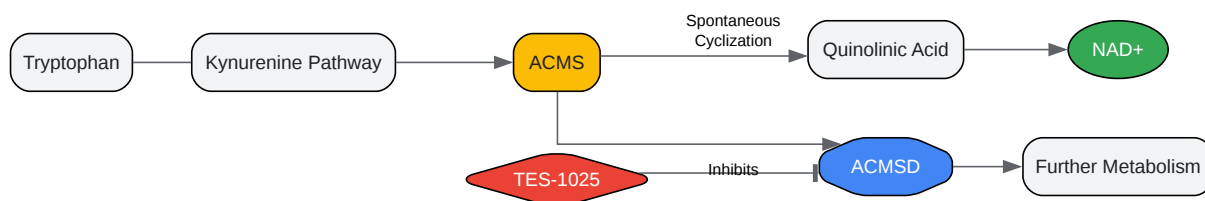
Materials:

- Recombinant human ACMSD
- 3-hydroxyanthranilic acid (3-HAA)
- Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO)
- **TES-1025**
- Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
- Spectrophotometer capable of reading at 360 nm

Procedure:

- Prepare a stock solution of **TES-1025** in DMSO.
- In a suitable microplate, add the assay buffer.
- Add 3-HAA to the wells.
- Add 3-HAO to initiate the conversion of 3-HAA to ACMS.
- Monitor the formation of ACMS by measuring the absorbance at 360 nm until the reaction is complete (i.e., the absorbance stabilizes).
- Add a known concentration of recombinant human ACMSD to the wells.
- Immediately add serial dilutions of **TES-1025** or vehicle control (DMSO) to the wells.
- Monitor the decrease in absorbance at 360 nm, which corresponds to the degradation of ACMS by ACMSD.
- Calculate the initial rate of the reaction for each concentration of **TES-1025**.
- Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

Visualizations



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